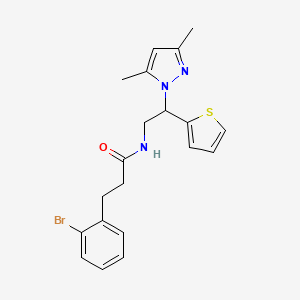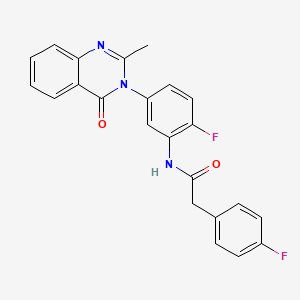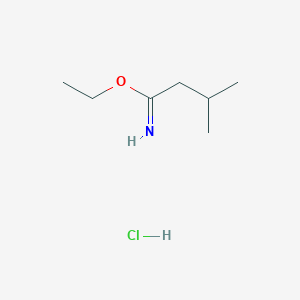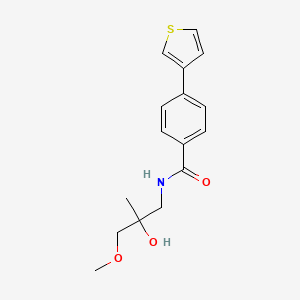![molecular formula C19H19N3O2 B2363414 N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide CAS No. 2305561-61-7](/img/structure/B2363414.png)
N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the conditions used. For instance, in toluene, the reaction is promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination occurs when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield halogenated derivatives.
Applications De Recherche Scientifique
N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from imidazo[1,2-a]pyridines and exhibit similar chemical properties.
Uniqueness
N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
IUPAC Name |
N-[2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-18(23)20-11-10-16-13-22-12-6-9-17(19(22)21-16)24-14-15-7-4-3-5-8-15/h2-9,12-13H,1,10-11,14H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEZAYUDXSHJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)

![3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2363337.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B2363339.png)





![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)


